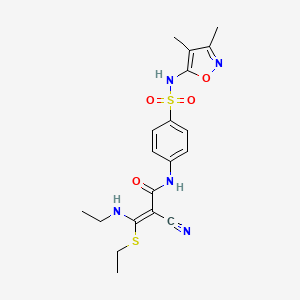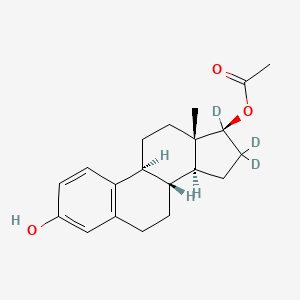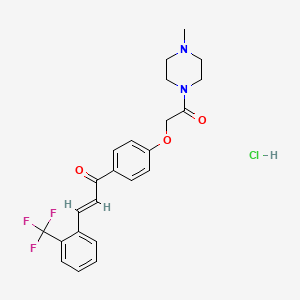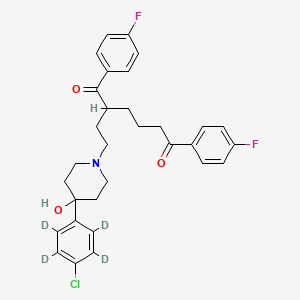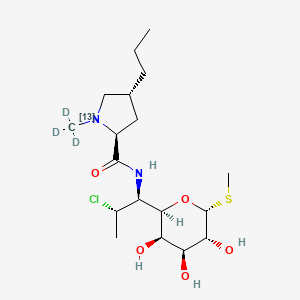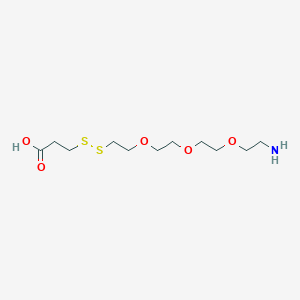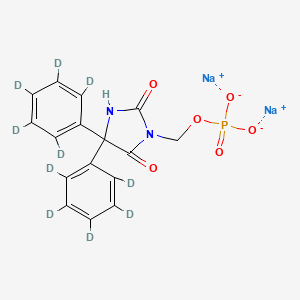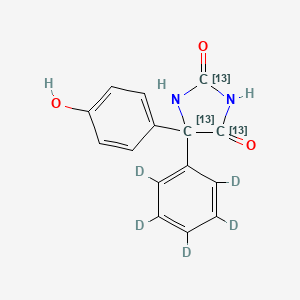
(6R)-Tetrahydro-L-biopterin-d3 (sulfate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is a deuterated form of tetrahydrobiopterin, a naturally occurring pteridine derivative. This compound is essential for the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. It plays a crucial role as a cofactor for various enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. The deuterated form is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its stability and resistance to metabolic degradation.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (6R)-Tetrahydro-L-biopterin-d3 (sulfate) involves the catalytic reduction of L-erythrobiopterin or its acyl derivatives. The reaction is carried out in the presence of an amine at a pH of 10-13, using a platinum-based catalyst . The acyl groups, if present, are subsequently removed to yield the final product. This method ensures a high yield and purity of the desired (6R) isomer.
Industrial Production Methods
Industrial production of (6R)-Tetrahydro-L-biopterin-d3 (sulfate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the high asymmetric ratio of the (6R) isomer. The use of amines as bases in the reaction prevents the formation of inorganic salts, facilitating the production of high-purity crystals .
化学反应分析
Types of Reactions
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrobiopterin and biopterin.
Reduction: It can be reduced back to its tetrahydro form.
Substitution: It can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Dihydrobiopterin and biopterin.
Reduction: Tetrahydrobiopterin.
Substitution: Various substituted pteridines depending on the reagents used.
科学研究应用
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry studies to trace metabolic pathways.
Biology: Investigates the role of tetrahydrobiopterin in enzyme mechanisms and metabolic processes.
Medicine: Studies the effects of tetrahydrobiopterin in treating conditions like phenylketonuria and cardiovascular diseases.
Industry: Utilized in the synthesis of pharmaceuticals and as a research tool in drug development.
作用机制
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) acts as a cofactor for enzymes involved in the hydroxylation of aromatic amino acids. It facilitates electron transfer from the reductase domain of the enzyme to the substrate, promoting the formation of hydroxylated products. Additionally, it stabilizes the enzyme’s active form and enhances substrate binding .
相似化合物的比较
Similar Compounds
6S-Tetrahydrobiopterin: Another stereoisomer with similar cofactor functions but different stereochemistry.
Dihydrobiopterin: An oxidized form with reduced cofactor activity.
Biopterin: Fully oxidized form with no cofactor activity.
Uniqueness
(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is unique due to its deuterated form, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research settings where long-term studies are required.
属性
分子式 |
C9H17N5O7S |
|---|---|
分子量 |
342.35 g/mol |
IUPAC 名称 |
(6R)-2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |
InChI |
InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4)/t3-,4+,6-;/m0./s1/i1D3; |
InChI 键 |
YCBVHESKFWFUMG-ZQJSTJEJSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
规范 SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

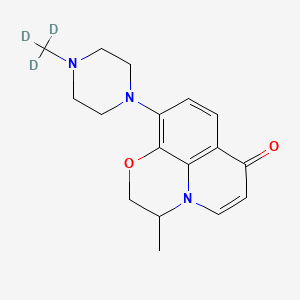

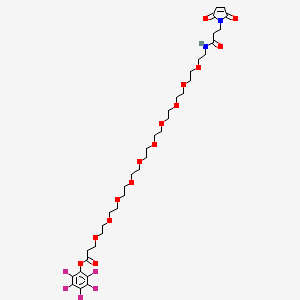
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
